![molecular formula C12H12O4 B14236710 Methyl 3-[(2-methylacryloyl)oxy]benzoate CAS No. 537039-99-9](/img/structure/B14236710.png)
Methyl 3-[(2-methylacryloyl)oxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2-methylacryloyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl 3-[(2-methylacryloyl)oxy] group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methylacryloyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with 2-methylacryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Hydroxybenzoic acid+2-Methylacryloyl chlorideBaseMethyl 3-[(2-methylacryloyl)oxy]benzoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
化学反应分析
Types of Reactions
Methyl 3-[(2-methylacryloyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: The major product is 3-carboxybenzoic acid.
Reduction: The major product is 3-hydroxybenzoic alcohol.
Substitution: The products depend on the nucleophile used; for example, using NaOMe can yield methyl 3-methoxybenzoate.
科学研究应用
Methyl 3-[(2-methylacryloyl)oxy]benzoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Materials Science: It is used in the development of advanced materials, including coatings and adhesives, due to its reactive ester group.
作用机制
The mechanism by which Methyl 3-[(2-methylacryloyl)oxy]benzoate exerts its effects is primarily through its reactive ester group. This group can undergo polymerization reactions, forming long chains that impart desirable properties to the resulting materials. The molecular targets and pathways involved include the esterification and transesterification processes, which are catalyzed by acids or bases.
相似化合物的比较
Similar Compounds
Methyl benzoate: Similar in structure but lacks the 2-methylacryloyl group.
Ethyl benzoate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 3-methoxybenzoate: Similar ester but with a methoxy group instead of the 2-methylacryloyl group.
Uniqueness
Methyl 3-[(2-methylacryloyl)oxy]benzoate is unique due to the presence of the 2-methylacryloyl group, which imparts additional reactivity and allows for the formation of polymers with specific properties. This makes it particularly valuable in applications requiring materials with enhanced thermal and mechanical properties.
属性
CAS 编号 |
537039-99-9 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
methyl 3-(2-methylprop-2-enoyloxy)benzoate |
InChI |
InChI=1S/C12H12O4/c1-8(2)11(13)16-10-6-4-5-9(7-10)12(14)15-3/h4-7H,1H2,2-3H3 |
InChI 键 |
KMFLVWYDTGDOJB-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC1=CC=CC(=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


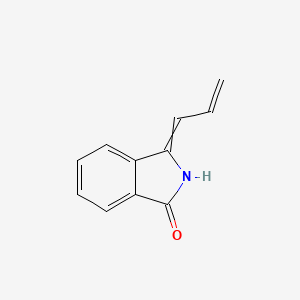

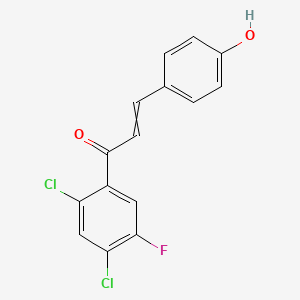
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
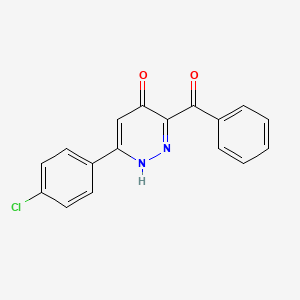
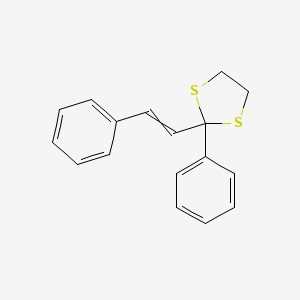
![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)


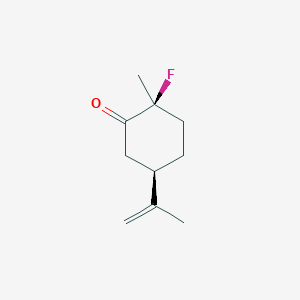
![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)
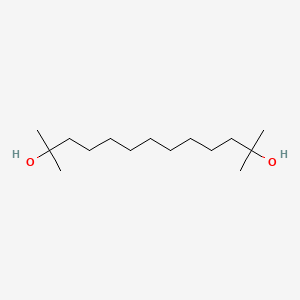
![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
